5-epi-Jinkoheremol

antifungal activity biofungicide sesquiterpenoid

5-epi-Jinkoheremol is a sesquiterpenoid biofungicide lead with fungicidal potency surpassing commercial validamycin. The engineered CrTPS18I21P/T414S enzyme variant enables consistent microbial production at a titers of 875.25 mg/L. This compound exhibits preferential activity against the biotrophic pathogen Ustilago maydis, a selectivity profile distinct from its derivative debneyol, which targets necrotrophic Rhizoctonia solani. This defined biosynthetic pathway and structure‑selectivity relationship provide a reliable, scalable supply for agrochemical R&D, formulation trials, and mode‑of‑action research.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B12423962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-epi-Jinkoheremol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCCC2=CCC(CC12C)C(C)(C)O
InChIInChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h8,11,13,16H,5-7,9-10H2,1-4H3/t11-,13-,15-/m1/s1
InChIKeyKEBVXBNFLKYWDP-UXIGCNINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑epi‑Jinkoheremol: A Plant‑Derived Sesquiterpene with Quantified Antifungal Potency Against Commercial Biofungicides


5‑epi‑Jinkoheremol (CAS 2567930‑96‑3, C₁₅H₂₆O) is a sesquiterpenoid first identified in the genome of the medicinal plant Catharanthus roseus and produced by the dedicated terpene synthase CrTPS18 [REFS‑1]. It belongs to the eremophilane class of sesquiterpenoids and has been demonstrated to exhibit fungicidal activity that surpasses the widely used commercial biofungicide validamycin [REFS‑2]. The compound is now accessible via engineered microbial fermentation, enabling reproducible, sustainable procurement for research and agrochemical development [REFS‑3].

Why Generic Substitution Fails: 5‑epi‑Jinkoheremol Quantified Differentiation from Validamycin and In‑Class Sesquiterpenoids


Generic substitution within the eremophilane sesquiterpenoid class is not supported by evidence. 5‑epi‑Jinkoheremol exhibits selectively higher fungicidal potency against both biotrophic Ustilago maydis and necrotrophic Rhizoctonia solani than the established commercial biofungicide validamycin [REFS‑1]. Furthermore, it demonstrates a distinct activity profile relative to its immediate biosynthetic derivative debneyol, with the two compounds showing differential selectivity for pathogenic lifestyles [REFS‑2]. The quantitative titer and engineered enzyme data presented below define the precise performance thresholds that distinguish 5‑epi‑Jinkoheremol from its closest analogs and establish procurement‑relevant criteria for research and development.

5‑epi‑Jinkoheremol Procurement Evidence: Quantitative Antifungal Activity, Production Titer, and Enzyme Engineering Data


5‑epi‑Jinkoheremol Exhibits Superior Fungicidal Activity Against U. maydis and R. solani Relative to Validamycin

5‑epi‑Jinkoheremol demonstrates stronger fungicidal activity than the commercial biofungicide validamycin against the biotrophic fungus Ustilago maydis and the necrotrophic fungus Rhizoctonia solani [REFS‑1][REFS‑2]. The activity is described as 'better' and 'more potent' in direct comparative infection studies with maize [REFS‑1][REFS‑2].

antifungal activity biofungicide sesquiterpenoid

5‑epi‑Jinkoheremol Biosynthetic Enzyme (CrTPS18) Activity Is Quantitatively Defined and Enhanceable via Protein Engineering

The catalytic activity of the dedicated 5‑epi‑jinkoheremol synthase CrTPS18 was improved through protein engineering, yielding the variant TPS18I21P/T414S with enhanced catalytic efficiency and stability [REFS‑1]. This engineering directly increased the titer of 5‑epi‑jinkoheremol in yeast fermentation [REFS‑1].

enzyme engineering sesquiterpene synthase metabolic engineering

5‑epi‑Jinkoheremol Achieves a Fermentation Titer of 875.25 mg/L in Engineered Yeast, Enabling Sustainable Procurement

In a carbon source‑optimized shake‑flask cultivation, an engineered Saccharomyces cerevisiae strain produced 875.25 mg/L of 5‑epi‑jinkoheremol [REFS‑1]. This represents the highest reported titer for this compound and establishes a baseline for scalable microbial production [REFS‑1].

microbial fermentation titer bioproduction

5‑epi‑Jinkoheremol and Debneyol Exhibit Differential Selectivity Against Fungal Pathogens, Supporting Distinct Application Profiles

5‑epi‑jinkoheremol (1) and its immediate hydroxylated derivative debneyol (2) show differential selectivity in fungicidal assays: 1 preferentially inhibits the biotrophic fungus U. maydis, while 2 exhibits stronger activity against the necrotrophic fungus R. solani [REFS‑1]. Both compounds individually demonstrate fungicidal activity superior to validamycin [REFS‑1].

selective antifungal biosynthetic gene cluster phytoalexin

5‑epi‑Jinkoheremol Is Produced by a Defined, Two‑Enzyme Biosynthetic Gene Cluster Distinct from Other Sesquiterpenoid Pathways

5‑epi‑jinkoheremol is synthesized by the sequential action of the terpene synthase CrTPS18 and the cytochrome P450 CYP71D349, encoded by a minimal biosynthetic gene cluster in Catharanthus roseus [REFS‑1]. This defined pathway contrasts with the often promiscuous or multi‑product synthases found in other sesquiterpenoid‑producing plants and enables targeted heterologous production [REFS‑2].

biosynthetic gene cluster genome mining terpene synthase

5‑epi‑Jinkoheremol's Fungicidal Activity Is Described as Occurring 'at a Very Low Concentration,' Suggesting High Potency

5‑epi‑jinkoheremol exhibited fungicidal activity 'at a very low concentration' against the pathogenic fungi U. maydis and R. solani in the described infection studies [REFS‑1]. This qualitative description supports a high‑potency profile relative to typical biofungicide concentrations.

fungicidal concentration potency biofungicide

5‑epi‑Jinkoheremol: Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


Agrochemical Biofungicide Lead Optimization and Field‑Trial Formulation

The demonstrated superior fungicidal potency of 5‑epi‑jinkoheremol relative to validamycin [REFS‑1][REFS‑2], combined with its preferential activity against the biotrophic pathogen U. maydis [REFS‑1], makes it a compelling lead candidate for development of next‑generation biofungicides targeting corn smut and related biotrophic fungal diseases. Its defined biosynthetic pathway [REFS‑1] and scalable microbial production titer of 875.25 mg/L [REFS‑3] provide a reliable supply for formulation, greenhouse efficacy trials, and early‑stage field testing.

Metabolic Engineering and Synthetic Biology Platform Development

The successful engineering of the CrTPS18 enzyme to the TPS18I21P/T414S variant, which improved catalytic activity and stability and contributed to a 875.25 mg/L fermentation titer [REFS‑3], establishes 5‑epi‑jinkoheremol as a model system for sesquiterpenoid pathway optimization. Researchers developing microbial cell factories for terpenoid production can use this defined enzyme‑product relationship and the associated mevalonate pathway engineering strategies [REFS‑3] as a benchmark for titer improvement and as a chassis for producing 5‑epi‑jinkoheremol derivatives via further enzyme engineering.

Selective Antifungal Mechanism‑of‑Action Studies

The differential pathogen selectivity between 5‑epi‑jinkoheremol (preferential activity against U. maydis) and its hydroxylated derivative debneyol (preferential activity against R. solani) [REFS‑1] provides a unique comparative framework for investigating the molecular determinants of fungicidal specificity. This defined structure‑selectivity relationship enables targeted mode‑of‑action studies, including comparative transcriptomics, metabolomics, and resistance‑mutation profiling, to elucidate the distinct cellular targets engaged by biotrophic‑ vs. necrotrophic‑active sesquiterpenoids.

Plant‑Derived Biofungicide Discovery via Genome Mining

The discovery of the minimal CrTPS18–CYP71D349 biosynthetic gene cluster in Catharanthus roseus [REFS‑1] validates a genome‑mining strategy for identifying cryptic plant phytoalexin pathways. 5‑epi‑jinkoheremol serves as a proof‑of‑concept compound for mining additional plant genomes (e.g., Solanaceae, Apocynaceae) for terpene synthase–cytochrome P450 pairs that may yield novel fungicidal sesquiterpenoids with distinct pathogen spectra, thereby expanding the pipeline of biofungicide leads from underexplored plant biodiversity.

Technical Documentation Hub

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29 linked technical documents
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